molecular formula C18H23O3P B14279664 Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate CAS No. 149685-12-1

Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate

Cat. No.: B14279664
CAS No.: 149685-12-1
M. Wt: 318.3 g/mol
InChI Key: OIJZFBNMGPWULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C16H19O3P. This compound is characterized by the presence of a biphenyl group attached to a phosphonate ester. It is used in various chemical reactions and has applications in different scientific fields.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.

    Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), palladium catalysts, and copper catalysts . Reaction conditions often involve room temperature or mild heating, and the use of microwave irradiation can accelerate certain reactions .

Major Products

Major products formed from these reactions include aryl phosphonates, phosphine oxides, and phosphonic acids . The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophiles, facilitating various chemical transformations. The biphenyl group provides additional stability and reactivity to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is unique due to its biphenyl group, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

CAS No.

149685-12-1

Molecular Formula

C18H23O3P

Molecular Weight

318.3 g/mol

IUPAC Name

1-(1-diethoxyphosphorylethyl)-4-phenylbenzene

InChI

InChI=1S/C18H23O3P/c1-4-20-22(19,21-5-2)15(3)16-11-13-18(14-12-16)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3

InChI Key

OIJZFBNMGPWULK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C1=CC=C(C=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.